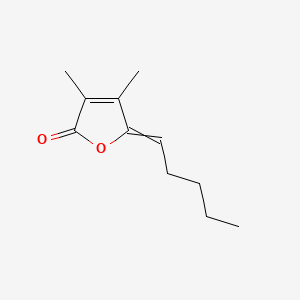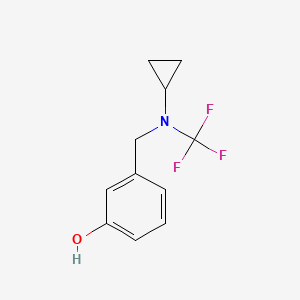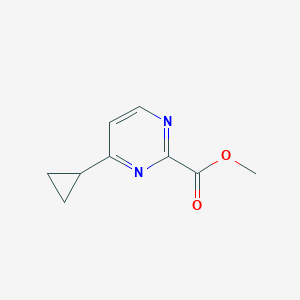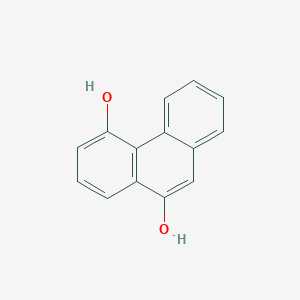
Phenanthrene-4,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene-4,10-diol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings This compound is characterized by the presence of hydroxyl groups at the 4 and 10 positions on the phenanthrene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenanthrene-4,10-diol can be synthesized through several methods. One common approach involves the hydroxylation of phenanthrene using oxidizing agents. For instance, phenanthrene can be treated with osmium tetroxide followed by sodium periodate to introduce hydroxyl groups at the desired positions. Another method involves the use of microbial biotransformation, where specific strains of bacteria or fungi are employed to hydroxylate phenanthrene at the 4 and 10 positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is crucial to achieve selective hydroxylation at the 4 and 10 positions.
Analyse Chemischer Reaktionen
Types of Reactions: Phenanthrene-4,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydroxyphenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
Phenanthrene-4,10-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and cellular pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of phenanthrene-4,10-diol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in oxidative stress and apoptosis. The hydroxyl groups allow it to form hydrogen bonds with proteins, potentially affecting their function. Additionally, its polycyclic structure enables it to intercalate with DNA, leading to potential genotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Phenanthrene-4,10-diol can be compared with other hydroxylated phenanthrene derivatives such as:
9,10-dihydrophenanthrene-9,10-diol: Similar in structure but with hydroxyl groups at different positions.
3,4-dihydroxyphenanthrene: Another hydroxylated derivative with different reactivity and applications.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
364080-30-8 |
|---|---|
Molekularformel |
C14H10O2 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
phenanthrene-4,10-diol |
InChI |
InChI=1S/C14H10O2/c15-12-7-3-6-11-13(16)8-9-4-1-2-5-10(9)14(11)12/h1-8,15-16H |
InChI-Schlüssel |
WGAHMZHBIWNJCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C(=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


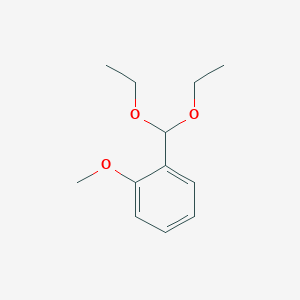
![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)
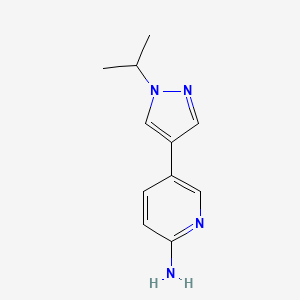
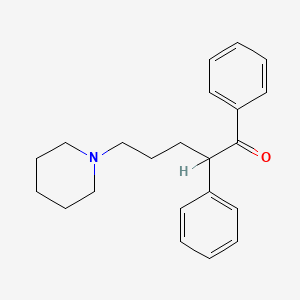
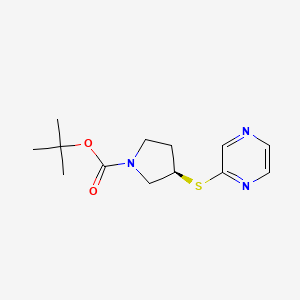
![tert-Butyl 6-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13971082.png)
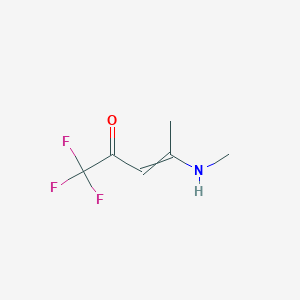
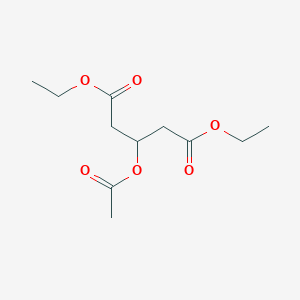
![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)
